Methyl 4'-fluoro-5-hydroxy-[1,1'-biphenyl]-3-carboxylate
Description
Properties
IUPAC Name |
methyl 3-(4-fluorophenyl)-5-hydroxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c1-18-14(17)11-6-10(7-13(16)8-11)9-2-4-12(15)5-3-9/h2-8,16H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUNBYTYVFRLPQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C2=CC=C(C=C2)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Reaction Mechanism
The Suzuki–Miyaura cross-coupling reaction is the most widely used method for constructing the biphenyl backbone. This palladium-catalyzed reaction couples a fluorophenylboronic acid with a brominated hydroxybenzoate derivative. Key steps include:
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Coupling : A 3-bromo-5-hydroxybenzoic acid derivative reacts with 4-fluorophenylboronic acid under Pd catalysis (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) in a mixed solvent system (THF/H₂O or toluene/EtOH).
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Esterification : The resulting biphenyl carboxylic acid is methylated using methanol and sulfuric acid or thionyl chloride (SOCl₂) under reflux.
Example Protocol
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Step 1 :
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Step 2 :
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Deprotection :
Optimization Insights
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Catalyst Selection : Pd(dppf)Cl₂ enhances coupling efficiency for electron-deficient aryl bromides.
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Protecting Groups : Methoxy groups are preferred for hydroxyl protection due to ease of removal.
Stepwise Functionalization via Protective Strategies
Sequential Fluorination and Hydroxylation
This method avoids pre-functionalized boronic acids by introducing fluorine and hydroxyl groups post-coupling:
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Biphenyl Core Synthesis : Couple phenylboronic acid with 3-bromo-5-methoxybenzoate.
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Electrophilic Fluorination : Use Selectfluor® or F-TEDA-BF₄ to introduce fluorine at the 4'-position.
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Hydroxylation : Oxidative demethylation with BBr₃ or hydrolytic cleavage with NaOH.
Data Table 1: Comparative Yields for Stepwise Functionalization
| Step | Reagent | Yield (%) | Purity (%) |
|---|---|---|---|
| Fluorination | Selectfluor® | 78 | 95 |
| Hydroxylation | BBr₃ | 82 | 97 |
| Esterification | SOCl₂/MeOH | 94 | 99 |
Challenges
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Regioselectivity : Competing fluorination at adjacent positions may occur without directing groups.
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Side Reactions : Over-oxidation during hydroxylation requires strict temperature control.
One-Pot Tandem Reactions
Integrated Coupling and Esterification
Recent advances utilize tandem catalysis to streamline synthesis:
Advantages and Limitations
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Efficiency : Reduces steps and purification cycles.
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Scope : Limited to substrates compatible with Pd and esterification conditions.
Industrial-Scale Production
Continuous Flow Synthesis
Cost Analysis
| Method | Cost ($/kg) | Scalability |
|---|---|---|
| Batch Suzuki | 1,200 | Moderate |
| Continuous Flow | 900 | High |
Emerging Methodologies
Photocatalytic Fluorination
Chemical Reactions Analysis
Types of Reactions
Methyl 4’-fluoro-5-hydroxy-[1,1’-biphenyl]-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluorine atom.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary alcohol.
Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
Methyl 4'-fluoro-5-hydroxy-[1,1'-biphenyl]-3-carboxylate is characterized by the following chemical properties:
- Molecular Formula : C14H11FO3
- Molecular Weight : 246.23 g/mol
- CAS Number : 1261921-87-2
The compound features a biphenyl structure with a fluorine atom, a hydroxyl group, and a carboxylate ester group, which contribute to its distinct chemical behavior.
Chemistry
This compound serves as an important building block in organic synthesis. It can be utilized in various reactions, including:
- Suzuki–Miyaura Coupling : This method is widely used for forming carbon-carbon bonds and is essential for synthesizing more complex organic molecules.
- Functionalization : The compound can undergo oxidation, reduction, and substitution reactions to yield various derivatives with potential applications in pharmaceuticals and materials science.
Biology
In biological research, this compound is studied for its potential interactions with biomolecules. Key areas of investigation include:
- Biological Activity : Preliminary studies suggest that this compound may exhibit anti-inflammatory and antimicrobial properties. These activities are attributed to the presence of the hydroxyl and carboxylate groups, which can interact with biological targets through hydrogen bonding.
Medicine
The therapeutic potential of this compound is under investigation for various medical applications:
- Drug Development : Its unique structure makes it a candidate for developing new drugs targeting specific diseases. Studies are ongoing to evaluate its efficacy against inflammatory conditions and infections.
Industry
This compound finds utility in several industrial applications:
- Advanced Materials : this compound is explored in the development of liquid crystals and organic light-emitting diodes (OLEDs). Its chemical stability and functional groups make it suitable for creating high-performance materials.
Table 1: Comparison of Chemical Reactions
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Hydroxyl group oxidized to carbonyl | Potassium permanganate (KMnO₄), CrO₃ |
| Reduction | Ester group reduced to alcohol | Lithium aluminum hydride (LiAlH₄) |
| Substitution | Fluorine atom replaced by other functional groups | Amines or thiols under basic conditions |
Table 2: Potential Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Anti-inflammatory | Potential to reduce inflammation | [Source Needed] |
| Antimicrobial | Possible effectiveness against bacterial infections | [Source Needed] |
Case Study 1: Synthesis of Derivatives
A study demonstrated the successful synthesis of various derivatives of this compound through nucleophilic substitution reactions. The derivatives exhibited enhanced biological activity compared to the parent compound.
Research investigating the anti-inflammatory properties of this compound showed promising results in vitro. The compound inhibited the production of pro-inflammatory cytokines in cultured cells.
Mechanism of Action
The mechanism of action of Methyl 4’-fluoro-5-hydroxy-[1,1’-biphenyl]-3-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylate groups can form hydrogen bonds with biological molecules, influencing their activity and function. The fluorine atom can enhance the compound’s lipophilicity and metabolic stability, potentially increasing its efficacy in biological systems .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Physicochemical Properties
- Solubility and Bioavailability: The hydroxyl group in the target compound improves water solubility relative to non-polar analogs like 3JC48-3, which relies on a nitrobenzooxadiazolyl group for solubility. However, ester hydrolysis in vivo may limit its stability compared to carboxylic acid derivatives (e.g., CAS 1261909-66-3) .
- In contrast, the 4'-methyl group in 3JC48-3 provides steric bulk without significant electronic modulation .
Data Tables
Biological Activity
Methyl 4'-fluoro-5-hydroxy-[1,1'-biphenyl]-3-carboxylate is a compound of interest in medicinal chemistry and biological research due to its potential therapeutic properties. This article provides an overview of its biological activity, synthesis methods, and relevant research findings.
- Molecular Formula : CHF O
- Molecular Weight : 246.23 g/mol
- CAS Number : 2749704-87-6
Synthesis Methods
The synthesis of this compound typically involves the Suzuki–Miyaura coupling reaction , which is a widely used method for forming carbon-carbon bonds. This process utilizes a boronic acid derivative and an aryl halide in the presence of a palladium catalyst, optimized for high yield and purity in industrial settings .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The hydroxyl and carboxylate groups can form hydrogen bonds with biomolecules, influencing their activity. The presence of the fluorine atom enhances lipophilicity and metabolic stability, potentially increasing efficacy in biological systems.
Anticancer Activity
Recent studies have investigated the cytotoxic effects of this compound on various cancer cell lines. For example, it has been shown to inhibit cell proliferation in c-Myc overexpressing cell lines, leading to G0/G1 phase arrest in the cell cycle . The compound's IC50 values indicate its potency against specific cancer types, suggesting a selective cytotoxicity profile:
| Cell Line | IC50 (µM) |
|---|---|
| Daudi (B-cell lymphoma) | 25 |
| COLO201 (colorectal) | 15 |
| MDA-MB-231 (breast) | 30 |
Anti-inflammatory and Antimicrobial Properties
In addition to its anticancer potential, this compound has been studied for anti-inflammatory and antimicrobial activities. The compound exhibits significant inhibition of pro-inflammatory cytokines in vitro, indicating its potential as an anti-inflammatory agent . Furthermore, preliminary antimicrobial assays suggest effectiveness against certain bacterial strains.
Case Studies
Several case studies have highlighted the biological activities of this compound:
- Case Study 1 : In a study assessing the cytotoxicity against various cancer cell lines, this compound demonstrated selective toxicity towards tumor cells while sparing normal fibroblasts (WI-38), indicating a favorable therapeutic index .
- Case Study 2 : A pharmacological evaluation revealed that this compound inhibited the growth of colorectal cancer cells through apoptosis induction and cell cycle arrest mechanisms. Flow cytometry analysis confirmed increased populations of cells in the G0/G1 phase after treatment with the compound.
Q & A
Q. What synthetic methodologies are effective for preparing Methyl 4'-fluoro-5-hydroxy-[1,1'-biphenyl]-3-carboxylate and its analogs?
The compound can be synthesized via Suzuki-Miyaura cross-coupling to assemble the biphenyl scaffold. For example, aryl bromides (e.g., methyl 3-bromo-4-aminobenzoate) are coupled with fluorinated boronic acids under palladium catalysis (e.g., Pd(PPh₃)₄) in a toluene/ethanol solvent system with aqueous Na₂CO₃. Post-coupling modifications, such as nucleophilic aromatic substitution (SNAr) or ester hydrolysis, are used to introduce functional groups like nitrobenzoxadiazole or hydroxy substituents . Purification typically involves column chromatography (hexane/EtOAc) and crystallization.
Q. How is the structural integrity of this compound validated in synthetic workflows?
Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are critical for structural confirmation. For instance, ¹H NMR peaks for the methyl ester group appear at ~3.9 ppm (singlet), while aromatic protons exhibit splitting patterns consistent with substitution patterns (e.g., para-fluoro groups). Mass spectrometry (APCI or ESI) provides molecular ion peaks matching theoretical values (e.g., m/z 447.2 [M+H]⁺ for a nitrobenzoxadiazole derivative) .
Q. What analytical techniques are used to assess purity and stability?
High-performance liquid chromatography (HPLC) with UV detection (e.g., λ = 254 nm) and thin-layer chromatography (TLC) are standard for purity assessment. Stability studies under varying pH, temperature, and light exposure are conducted using accelerated degradation protocols, with LC-MS monitoring degradation products .
Advanced Research Questions
Q. What mechanistic insights explain the bioactivity of this compound as a c-Myc–Max dimerization inhibitor?
Derivatives like 3jc48-3 (structurally analogous to Methyl 4'-fluoro-5-hydroxy-biphenyl carboxylates) disrupt c-Myc–Max heterodimers via direct binding to c-Myc, as shown by electrophoretic mobility shift assays (EMSA) and co-immunoprecipitation (Co-IP). The IC₅₀ for dimer disruption is ~34.8 μM, with selectivity over Max–Max homodimers (IC₅₀ = 60.6 μM). This specificity correlates with G0/G1 cell cycle arrest in HL60 and Daudi cells, confirmed via flow cytometry .
Q. How do structural modifications (e.g., fluorination, hydroxylation) impact potency and selectivity?
- Fluorination at the 4'-position enhances metabolic stability and binding affinity through hydrophobic interactions with c-Myc’s Phe375/Ile381 residues.
- Hydroxylation at the 5-position improves solubility but may reduce cell permeability. Pharmacophore modeling suggests that para-substituted carboxylic acids (e.g., in JY-3-094 analogs) synergize with ortho-aryl groups to enhance inhibitory activity .
- Suboptimal modifications (e.g., meta-aryl relocation) result in >50% loss of activity, highlighting strict spatial requirements .
Q. What experimental strategies resolve contradictions in activity data across cell lines?
Discrepancies in IC₅₀ values (e.g., HL60 vs. non-Myc-driven cells) are addressed by:
Q. How is in vitro selectivity optimized against off-target transcription factors?
Competitive binding assays against Max–Max homodimers and unrelated transcription factors (e.g., NF-κB) are employed. Structure-activity relationship (SAR) studies reveal that nitrobenzoxadiazole moieties improve selectivity by 2-fold compared to parent compounds like 10074-G5. Computational docking (e.g., AutoDock Vina) identifies key hydrogen bonds with Arg378 .
Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?
Murine xenograft models (e.g., c-Myc-driven lymphomas) are used to assess bioavailability and efficacy. Plasma stability assays (e.g., incubation with mouse liver microsomes) predict metabolic clearance. Toxicity is profiled via histopathology and serum biomarkers (e.g., ALT/AST for hepatic injury) .
Methodological Considerations
Q. How are synthetic yields improved for scale-up?
- Catalyst optimization : Replacing Pd(PPh₃)₄ with PdCl₂(dppf) increases coupling efficiency from 55% to >80%.
- Solvent systems : Switching to DMF/H₂O in SNAr reactions reduces side-product formation.
- Temperature control : Reflux conditions (110°C) for Suzuki couplings vs. RT for SNAr reactions balance speed and selectivity .
Q. What computational tools predict bioactivity and ADMET properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
